3,4-Difluoro-4'-thiomorpholinomethyl benzophenone
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Overview
Description
3,4-Difluoro-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17F2NOS. It is characterized by the presence of difluorophenyl and thiomorpholinomethyl groups attached to a benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3,4-Difluoro-4’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-4’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzophenone derivatives.
Scientific Research Applications
3,4-Difluoro-4’-thiomorpholinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in the context of neurodegenerative diseases, the compound may inhibit the aggregation of amyloid-beta peptides, thereby preventing neuronal damage and improving cognitive function.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-4’-morpholinomethyl benzophenone
- 3,4-Difluoro-4’-piperidinomethyl benzophenone
- 3,4-Difluoro-4’-pyrrolidinomethyl benzophenone
Uniqueness
3,4-Difluoro-4’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with sulfur-containing biomolecules, making it a valuable tool in biochemical research and drug development .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTGFWVXINCTJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642941 |
Source
|
Record name | (3,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-22-7 |
Source
|
Record name | (3,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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